molecular formula C24H21ClN2O2 B14926970 1-(4-chlorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

1-(4-chlorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

Cat. No.: B14926970
M. Wt: 404.9 g/mol
InChI Key: UCWDSEQVMNAZFG-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a 4-chlorobenzyl group and two 2-methoxyphenyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole typically involves the reaction of 4-chlorobenzyl bromide with 3,5-bis(2-methoxyphenyl)-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the methoxy groups.

    1-(4-methylbenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole: Similar structure but with a methyl group instead of a chlorine atom.

    1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: Similar structure but with methoxy groups at different positions.

Uniqueness

1-(4-chlorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both 4-chlorobenzyl and 2-methoxyphenyl groups may enhance its binding affinity to certain molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,5-bis(2-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H21ClN2O2/c1-28-23-9-5-3-7-19(23)21-15-22(20-8-4-6-10-24(20)29-2)27(26-21)16-17-11-13-18(25)14-12-17/h3-15H,16H2,1-2H3

InChI Key

UCWDSEQVMNAZFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NN2CC3=CC=C(C=C3)Cl)C4=CC=CC=C4OC

Origin of Product

United States

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